methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride
Description
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride is a bicyclic organic compound featuring a strained 3-azabicyclo[4.1.0]heptane core with fluorine substituents at the 7,7-positions and a methyl carboxylate group at the 6-position. The hydrochloride salt enhances its solubility for synthetic applications.
Properties
CAS No. |
2097974-61-1 |
|---|---|
Molecular Formula |
C8H12ClF2NO2 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Epoxide-Amine Condensation
Cyclohexene oxide reacts with methylamine under mild conditions (20–30°C, 14–16 hours) to yield trans-2-methylaminocyclohexanol. The patent reports a 95% yield by substituting high-pressure (1.5 MPa) and high-temperature (80°C) conditions with ambient stirring, minimizing side reactions. For the target compound, replacing methylamine with a fluorinated amine or introducing fluorine post-condensation could be explored.
Step 2: Aziridine Cyclization
The intermediate alcohol undergoes cyclization using phosphorus tribromide (PBr₃) or bromine/triphenylphosphine (Br₂/TPP) in the presence of triethylamine (Et₃N). This step forms the bicyclic aziridine core. The molar ratio of intermediate:PBr₃:Et₃N is critical, with optimal performance at 1:1.2:0.5. For fluorination, replacing Br₂ with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or XtalFluor-E may introduce the 7,7-difluoro motif.
Fluorination Strategies
Introducing fluorine atoms at the 7-position requires careful selection of fluorination reagents to preserve the aziridine ring’s integrity.
Electrophilic Fluorination
Electrophilic reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can fluorinate tertiary carbons adjacent to nitrogen. A study in Chemical Science (2015) demonstrated that DAST-mediated fluorination of similar bicyclic amines proceeds at −10°C with 70–80% efficiency. However, over-fluorination or ring-opening side reactions necessitate precise stoichiometry and low temperatures.
Deoxyfluorination
Deoxofluor reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) convert hydroxyl groups to fluorides. Applying this to the intermediate trans-2-methylaminocyclohexanol could directly install fluorine atoms before cyclization. This approach avoids post-cyclization fluorination challenges but requires anhydrous conditions and inert atmospheres.
Esterification and Hydrochloride Salt Formation
The carboxylate ester group is introduced via Steglich esterification or acid-catalyzed methanolysis.
Esterification Conditions
Reacting the carboxylic acid intermediate with methanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves esterification. The Royal Society of Chemistry protocol (2015) notes that HATU-mediated coupling in dimethylformamide (DMF) yields 63–82% ester products.
Hydrochloride Salt Precipitation
Treating the free base with hydrogen chloride (HCl) in diethyl ether or methanol precipitates the hydrochloride salt. Vulcanchem’s product specification confirms a 95% purity grade after recrystallization from ethanol/water mixtures.
Reaction Optimization and Yield Comparison
The table below synthesizes data from analogous syntheses to infer optimal conditions for the target compound:
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane derivatives have been investigated for their potential as pharmacological agents. The bicyclic structure is conducive to interactions with biological targets, making it a candidate for developing novel therapeutics, especially in the treatment of neurological disorders.
2. Neuropharmacology:
Research indicates that compounds with similar structures may exhibit activity at neurotransmitter receptors, potentially influencing serotonin or dopamine pathways. This suggests that methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane could be explored for its effects on mood regulation and cognitive function.
3. Antiviral Properties:
Initial studies have suggested that azabicyclic compounds may possess antiviral properties, making them candidates for further investigation in antiviral drug development.
Material Science Applications
1. Polymer Chemistry:
The unique fluorinated structure of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane can be utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to advanced composite materials.
2. Surface Modification:
Fluorinated compounds can enhance the hydrophobicity of surfaces, making them useful in applications such as anti-fogging coatings and self-cleaning surfaces.
Chemical Synthesis Applications
1. Synthetic Intermediates:
This compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its bicyclic structure allows for various synthetic transformations, including nucleophilic substitutions and cycloadditions.
2. Catalysis:
Research into catalytic applications of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane suggests potential roles in asymmetric synthesis processes where chirality is essential.
Case Study 1: Neuropharmacological Screening
A study evaluated a series of azabicyclic compounds for their binding affinity at serotonin receptors. Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane demonstrated promising results, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 2: Fluorinated Polymer Synthesis
Researchers synthesized a novel fluorinated polymer using methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane as a precursor. The resulting polymer exhibited superior thermal stability compared to non-fluorinated counterparts, highlighting the utility of this compound in material science .
Mechanism of Action
The mechanism of action of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
The compound belongs to a family of azabicyclo derivatives with varying substituents and ring systems. Below is a detailed comparison with key structural analogs:
Structural and Functional Group Differences
Table 1: Comparative Structural Features
Electronic and Reactivity Profiles
- Fluorine vs. Chlorine Substituents :
The 7,7-difluoro derivative exhibits enhanced electronegativity and metabolic stability compared to the dichloro analog (). Fluorine’s small size and strong C-F bond reduce steric hindrance and increase resistance to hydrolysis, whereas chlorine’s bulkiness may favor nucleophilic substitution reactions . - Carboxylate vs. Methyl Groups : The methyl carboxylate in the target compound improves solubility in polar solvents and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids). In contrast, the methyl group in the dichloro analog () may limit reactivity .
Biological Activity
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride (CAS Number: 2097974-61-1) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 227.63 g/mol
- Structure : The compound features a bicyclic structure with two fluorine atoms, which may influence its biological interactions.
This compound is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to other azabicyclo compounds suggests potential activity as a ligand at various receptor sites.
In Vitro Studies
Recent studies have focused on the binding affinities of azabicyclo derivatives at dopamine transporters, which are crucial for the treatment of disorders like Parkinson's disease and addiction. For instance, research on related compounds has shown varying affinities, with some derivatives exhibiting Ki values significantly lower than cocaine, indicating potential therapeutic applications in addiction treatment .
Case Studies
- Dopamine Transporter Binding :
- Neuroprotective Effects :
Research Findings
Q & A
Q. What are the common synthetic routes for methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation and fluorination steps. Ruthenium(II) catalysts are critical for facilitating cyclopropanation to form the bicyclic core, as seen in analogous azabicyclo compounds . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impact yield. For example, low temperatures (−20°C) during fluorination with DAST (diethylaminosulfur trifluoride) reduce side reactions, improving purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the hydrochloride salt .
Q. How is the stereochemistry of this compound determined, and what analytical techniques are essential for confirmation?
- Methodological Answer : Stereochemical analysis relies on X-ray crystallography for absolute configuration determination, supplemented by NMR spectroscopy (e.g., , , ) to assess diastereomeric purity. Nuclear Overhauser effect (NOE) experiments can resolve spatial proximity of protons in the bicyclic system. For fluorinated analogs, -NMR chemical shifts (δ −120 to −150 ppm) provide insights into electronic environments and substituent effects . Polarimetry may also confirm enantiomeric excess if chiral intermediates are used .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts and scale-up challenges?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Testing transition-metal catalysts (e.g., Ru, Pd) to enhance cyclopropanation efficiency and reduce side products .
- Flow Chemistry : Implementing continuous-flow reactors for fluorination steps to improve heat dissipation and reaction control, critical for exothermic DAST reactions .
- Byproduct Analysis : Using LC-MS or GC-MS to identify impurities (e.g., over-fluorinated derivatives or ring-opened byproducts) and adjust stoichiometry or reaction times .
Scale-up requires inert atmosphere storage (N or Ar) to prevent hydrolysis of the hydrochloride salt, with lyophilization as a preferred drying method .
Q. What strategies are employed to address contradictory bioactivity data reported for azabicyclic compounds in different pharmacological studies?
- Methodological Answer : Contradictions often arise from structural nuances (e.g., stereochemistry, fluorination patterns) or assay variability. Researchers should:
- Conduct Comparative Studies : Synthesize analogs with systematic modifications (e.g., replacing difluoro with trifluoromethyl groups) to isolate structural determinants of activity .
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Leverage Computational Modeling : Perform molecular docking to predict binding affinities to targets (e.g., GABA receptors) and validate with SPR (surface plasmon resonance) .
Notes
- Always validate synthetic routes with orthogonal analytical methods (e.g., HRMS alongside NMR).
- For pharmacological studies, prioritize peer-reviewed data from journals specializing in medicinal chemistry (e.g., Journal of Medicinal Chemistry).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
